molecular formula C5H12O5 B12406622 D-Arabitol-13C-1

D-Arabitol-13C-1

Cat. No.: B12406622
M. Wt: 153.14 g/mol
InChI Key: HEBKCHPVOIAQTA-PSKBJHQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Arabitol-13C-1: is a stable isotope-labeled compound, specifically a 13C-labeled form of D-ArabitolThe 13C labeling makes it particularly useful in scientific research, especially in metabolic studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: D-Arabitol can be synthesized through the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst.

    Biosynthesis: D-Arabitol can be produced biologically using microorganisms such as Metschnikowia reukaufii and Zygosaccharomyces rouxii. The fermentation process involves optimizing medium composition and fermentation conditions to increase yield. .

Industrial Production Methods: Industrial production of D-Arabitol primarily relies on microbial fermentation due to its cost-effectiveness and environmental benefits. The process involves the use of specific strains of yeast or fungi that can convert glucose or other sugars into D-Arabitol under controlled conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Arabitol can undergo oxidation to form D-xylulose or D-arabinose. Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: D-Arabitol can be reduced to form other sugar alcohols, such as xylitol, using reducing agents like sodium borohydride.

    Substitution: D-Arabitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, esterifying agents.

Major Products:

    Oxidation: D-xylulose, D-arabinose.

    Reduction: Xylitol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

Mechanism of Action: D-Arabitol-13C-1 exerts its effects primarily through its metabolic pathways. In microorganisms, it is metabolized via the pentose phosphate pathway, where it is converted to D-xylulose and subsequently to other intermediates. The 13C labeling allows for precise tracking of these metabolic processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Xylitol: Another sugar alcohol with similar properties, used as a low-calorie sweetener.

    L-Arabitol: The enantiomer of D-Arabitol, with similar chemical properties but different biological activities.

    Sorbitol: A sugar alcohol used in food and pharmaceutical industries as a sweetener and humectant.

Uniqueness:

Properties

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

IUPAC Name

(2R,3R,4R)-(213C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i3+1/t3-,4-,5+

InChI Key

HEBKCHPVOIAQTA-PSKBJHQASA-N

Isomeric SMILES

C([C@H]([C@H]([13C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.